molecular formula C25H36O9 B1254553 [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate

[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate

Cat. No.: B1254553
M. Wt: 480.5 g/mol
InChI Key: CTVFYIPSHBVBJG-YBBQQQANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is a quassinoid compound isolated from the root bark of Simaba orinocencis. It is known for its potent antimalarial properties and has shown activity against Plasmodium falciparum . Quassinoids are a class of natural products known for their diverse biological activities, including antimalarial, anticancer, and insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orinocinolide involves multiple steps, starting from the extraction of the root bark of Simaba orinocencis. The process includes:

Industrial Production Methods: Industrial production of orinocinolide is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological methods, such as plant cell culture, is also being explored to produce orinocinolide on a larger scale .

Chemical Reactions Analysis

Types of Reactions: [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of orinocinolide with enhanced or modified biological activities .

Scientific Research Applications

[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quassinoid synthesis and reactivity.

    Biology: Investigated for its antimalarial, anticancer, and insecticidal properties.

    Medicine: Explored for its potential therapeutic applications in treating malaria and cancer.

    Industry: Potential use in developing new insecticides and herbicides

Mechanism of Action

[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is unique among quassinoids due to its specific structural features and potent biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of orinocinolide .

Properties

Molecular Formula

C25H36O9

Molecular Weight

480.5 g/mol

IUPAC Name

[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate

InChI

InChI=1S/C25H36O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12-20,26-29H,6,8-9H2,1-5H3/t10?,12?,13-,14?,15+,16+,17?,18?,19+,20+,23-,24-,25+/m0/s1

InChI Key

CTVFYIPSHBVBJG-YBBQQQANSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1C2[C@]3([C@@H]([C@@H](C4[C@@]2(CO3)C(CC5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C

Synonyms

orinocinolide

Origin of Product

United States

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